1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a synthetic diphenylpropylamine derivative. [] It is a novel ligand for the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor and ion channel protein found in nerve cells. [] This compound exhibits antagonist activity at the NMDA receptor. []
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 195.28 g/mol. It is classified as a secondary amine, and its structure features a fluorophenyl group attached to a dimethylbutanamine backbone. This compound is noted for its potential applications in scientific research, particularly in the fields of chemistry and pharmacology.
This compound is cataloged under various identifiers, including the PubChem CID 24689266 and the CAS number 1016494-95-3. It is available from multiple chemical suppliers and databases, including American Elements and Santa Cruz Biotechnology, which provide detailed product information and safety data sheets upon request .
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements indicating potential risks associated with its handling. Such classifications are essential for ensuring safety in laboratory environments.
The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include maintaining an inert atmosphere, controlling temperature, and using solvents that facilitate the reaction without introducing impurities.
The molecular structure of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride can be described using several representations:
CC(C)(C)CC(C1=CC=C(C=C1)F)N
MKWUIZGKZIUVGC-UHFFFAOYSA-N
The compound has a standard InChI representation that provides a unique identifier for its chemical structure. Its appearance is typically a liquid at room temperature, and it should be stored under controlled conditions to maintain stability .
The chemical behavior of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride can involve various reactions:
The specific products formed will depend on the reagents used and the reaction conditions applied. For example, using strong oxidizing agents may yield different products compared to mild conditions.
The mechanism of action for 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes:
Research into this compound's pharmacological properties could reveal insights into its potential therapeutic applications or side effects based on its structural characteristics.
Relevant data regarding safety measures during handling should always be consulted from safety data sheets provided by suppliers .
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3